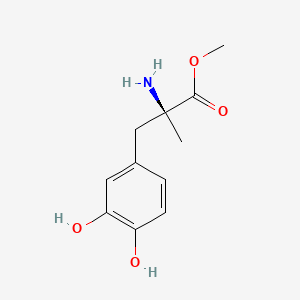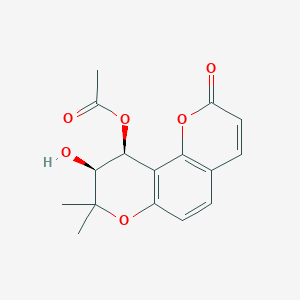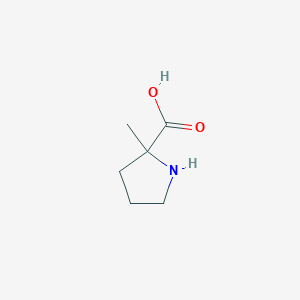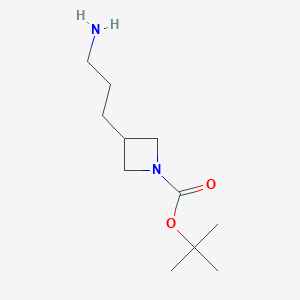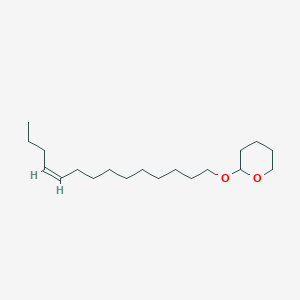
P,P-Bisaziridinyl Thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“P,P-Bisaziridinyl Thiophosphate” is an organophosphate compound . It is commonly used in various applications due to its unique properties .
Chemical Reactions Analysis
While specific chemical reactions involving “P,P-Bisaziridinyl Thiophosphate” are not explicitly mentioned in the available literature, thiophosphates in general are known to participate in a variety of chemical reactions . These reactions often involve changes in the electronic state and structural bonding of the PS4^3- tetrahedra .
Scientific Research Applications
Pediatric Medicine
Specific Scientific Field
Pediatrics and childhood health.
Summary
Recent research suggests that discontinuing absorbent pajama pants (APP) containing Bisazir may lead to a 10% complete resolution rate among children with severe childhood nocturnal enuresis (bedwetting) .
Experimental Procedures
properties
CAS RN |
14056-57-6 |
|---|---|
Product Name |
P,P-Bisaziridinyl Thiophosphate |
Molecular Formula |
C₄H₉N₂OPS |
Molecular Weight |
164.17 |
synonyms |
1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
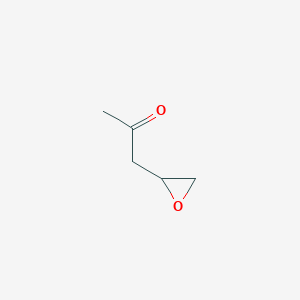
![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)
